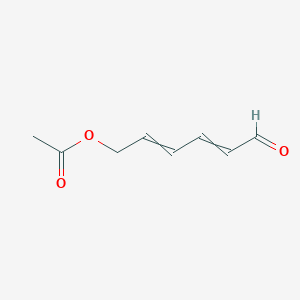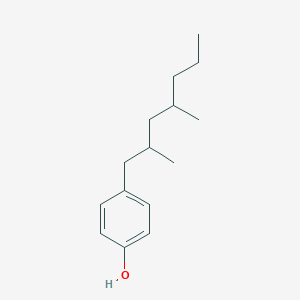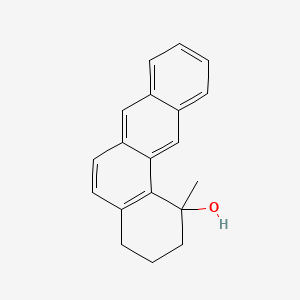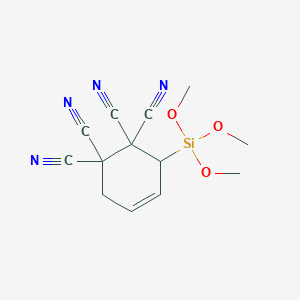
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with chlorine, fluorine, and isocyanate groups, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with ethyl benzoate, nitration is performed to introduce a nitro group at the desired position on the benzene ring.
Halogenation: The nitro compound is then subjected to halogenation to introduce chlorine and fluorine atoms at specific positions.
Reduction: The nitro group is reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.
Hydrolysis: Ethyl 2-chloro-4-fluoro-5-carboxybenzoate.
Addition Reactions: Urethanes or ureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme inhibition and protein labeling.
Comparación Con Compuestos Similares
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can be compared with other similar compounds such as:
Ethyl 2-chloro-5-isocyanatobenzoate: Lacks the fluorine atom, which may affect its reactivity and applications.
Ethyl 4-fluoro-5-isocyanatobenzoate: Lacks the chlorine atom, leading to different chemical properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various applications.
Propiedades
| 91151-66-5 | |
Fórmula molecular |
C10H7ClFNO3 |
Peso molecular |
243.62 g/mol |
Nombre IUPAC |
ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate |
InChI |
InChI=1S/C10H7ClFNO3/c1-2-16-10(15)6-3-9(13-5-14)8(12)4-7(6)11/h3-4H,2H2,1H3 |
Clave InChI |
FGZQEZUAHBDFKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1Cl)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)

![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)







![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
